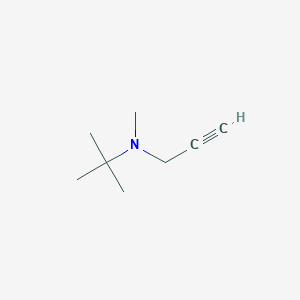

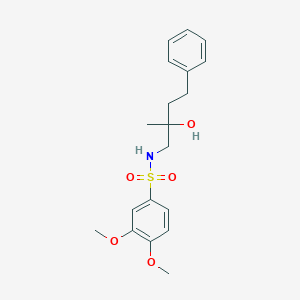

![molecular formula C15H20N2O3S B2510047 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 439095-89-3](/img/structure/B2510047.png)

1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one is a chemical compound with the molecular formula C15H20N2O3S . It is a patented product .

Molecular Structure Analysis

The molecular structure of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one consists of a phenylsulfonyl group attached to an ethyl group, which is further connected to an imidazole ring substituted with two ethyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one, such as its melting point, boiling point, and density, are not specified in the sources I found .Aplicaciones Científicas De Investigación

Catalytic Applications

- Ionic Liquid Catalysis: The ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) demonstrated high efficiency as a catalyst in the one-pot pseudo five-component reaction involving phenylhydrazine, ethyl acetoacetate, and arylaldehydes. This reaction resulted in 4,4′‐(arylmethylene)‐bis(3‐methyl‐1‐phenyl‐1H‐ pyrazol‐5‐ol)s with high yields and relatively short reaction times. The efficacy of [Dsim][TFA] is attributed to its dual-functionality, having both acidic and basic sites (Karami & Zare, 2018).

Pharmaceutical Research

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, which include the 1H-imidazol-1-yl moiety, demonstrated potential as class III electrophysiological agents, showing comparable potency to N-[2-(diethylamino)ethyl]-4- [(methylsulfonyl)amino]benzamide in vitro. This indicates the viability of the 1H-imidazol-1-yl group in producing class III electrophysiological activity in benzamide series (Morgan et al., 1990).

Antiarrhythmic Activity

Analogues of the class III antiarrhythmic agent 1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H- imidazolium chloride (CK-1649) were synthesized and investigated for class III electrophysiological activity. Structure-activity relationships were discussed for a series of 11 compounds, with one compound showing comparable in vitro activity to CK-1649 (Lis et al., 1987).

Chemical Synthesis

Imidazolone Derivatives Synthesis

Ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates were synthesized via a one-pot process, involving the Michael addition of diethyl azodicarboxylate to (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, followed by substitution with primary amines and cyclization (Bezenšek et al., 2012).

Cardiotonic Agents and Prodrugs

A study on the cardiotonic agent 4-ethyl-1,3-dihydro-5-4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H- imidazol-2-one explored the synthesis of N-acyl derivatives to improve oral bioavailability. This work involved the synthesis of N-1 monoacylimidazolones with high regioselectivity and the examination of their stability and conversion rates in both canine and human plasma (Shaw et al., 1992).

Propiedades

IUPAC Name |

5-[1-(benzenesulfonyl)ethyl]-3,4-diethyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-4-13-14(16-15(18)17(13)5-2)11(3)21(19,20)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPVNCWPZANXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)N1CC)C(C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

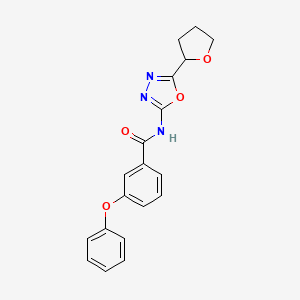

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2509964.png)

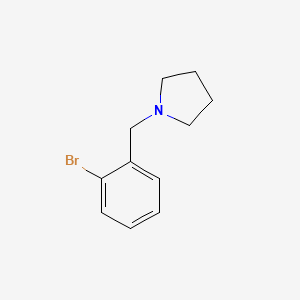

![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)

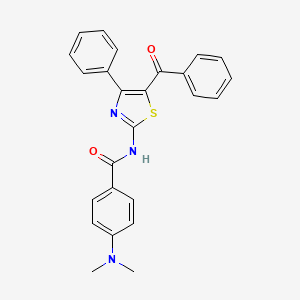

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-(dimethylamino)ethyl)acetamide](/img/structure/B2509979.png)

![N-cyclohexyl-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2509980.png)

![1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2509987.png)